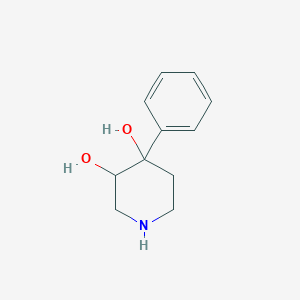

4-Phenylpiperidine-3,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

184970-34-1 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-phenylpiperidine-3,4-diol |

InChI |

InChI=1S/C11H15NO2/c13-10-8-12-7-6-11(10,14)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2 |

InChI Key |

ONRXIGCYEWJUFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1(C2=CC=CC=C2)O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Phenylpiperidine 3,4 Diol

Reactions Involving the Vicinal Diol Moiety

The presence of adjacent hydroxyl groups (a vicinal diol) on the piperidine (B6355638) core is a key structural feature that dictates a specific set of chemical reactions. These reactions include selective oxidation, derivatization for analytical purposes, and characteristic rearrangement pathways.

The oxidation of vicinal diols can yield α-hydroxy ketones, which are valuable synthetic intermediates. nih.gov The selective oxidation of 4-Phenylpiperidine-3,4-diol presents a challenge in controlling which of the two hydroxyl groups reacts. The outcome depends on the specific oxidizing agent used and the reaction conditions. For instance, catalytic systems employing manganese salts with hydrogen peroxide are known to be effective for the mono-oxidation of vicinal diols. nih.gov Other reagents, such as pyridinium (B92312) chlorochromate (PCC), are also utilized for the oxidation of alcohols and can induce oxidative cleavage of vicinal diols under certain conditions. researchgate.net The goal is typically to convert one of the alcohol groups to a ketone while leaving the other intact, forming a 3-hydroxy-4-keto or 4-hydroxy-3-keto piperidine derivative.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent/System | Potential Product(s) | Remarks |

| Manganese Catalyst (e.g., Mn(II) salts) + H₂O₂ | α-Hydroxy ketone | Known for effective oxidation of vicinal diols to α-hydroxy ketones. nih.gov |

| Pyridinium Chlorochromate (PCC) | α-Hydroxy ketone or cleavage products | Can yield transposed α,β-unsaturated ketones from tertiary allylic alcohols. researchgate.net |

| Periodic Acid (HIO₄) | Oxidative cleavage products | Characteristic reaction for vicinal diols, breaking the C-C bond to form two carbonyl compounds. youtube.com |

For the purpose of structural elucidation and analysis, particularly through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, the hydroxyl groups of the diol can be derivatized. Silylation is a common derivatization technique where the active hydrogen of the hydroxyl groups is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This process converts the polar, non-volatile diol into a more volatile and thermally stable silyl ether, making it suitable for GC-MS analysis. In NMR spectroscopy, silylation removes the exchangeable protons of the hydroxyl groups, which can simplify spectra by eliminating broad signals and facilitating the interpretation of other proton signals.

Vicinal diols, such as this compound, are known to undergo a characteristic acid-catalyzed rearrangement known as the pinacol (B44631) rearrangement. wikipedia.orgchemistrysteps.com This reaction converts a 1,2-diol into a ketone through a dehydration and rearrangement process. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. chemistrysteps.comlibretexts.org Subsequently, a group from the adjacent carbon migrates to the carbocation center. youtube.com The driving force for this 1,2-shift is the formation of a more stable carbocation, which is resonance-stabilized by the lone pair of electrons on the remaining oxygen atom. chemistrysteps.com

In the case of an unsymmetrical diol like this compound, the initial protonation will favor the hydroxyl group that leads to the formation of the more stable carbocation. chemistrysteps.com The presence of the phenyl group at the C4 position significantly stabilizes a positive charge at this position through resonance. Therefore, the loss of the C4-hydroxyl group is favored, leading to a tertiary benzylic carbocation. This is followed by the migration of a group from C3 to C4, resulting in the formation of a ketone. wikipedia.org

Table 2: Steps in the Pinacol Rearrangement of this compound

| Step | Description | Key Intermediate |

| 1. Protonation | An acid catalyst protonates one of the hydroxyl groups, typically the one at C4, to form a good leaving group (H₂O). | Protonated diol |

| 2. Carbocation Formation | The protonated hydroxyl group leaves as water, generating a tertiary benzylic carbocation at C4. chemistrysteps.com | Tertiary carbocation |

| 3. 1,2-Shift | A group (e.g., a hydride or a carbon from the piperidine ring) migrates from C3 to the positively charged C4. | Rearranged carbocation |

| 4. Deprotonation | A base removes a proton from the remaining hydroxyl group, forming a carbonyl group and yielding the final ketone product. youtube.com | Protonated ketone |

Reactions at the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center, making it a key site for derivatization through alkylation and acylation reactions. These modifications are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. mdpi.com

N-alkylation of the piperidine nitrogen can be achieved by reacting this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine, which serve to neutralize the hydrogen halide formed during the reaction. sciencemadness.org The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net

N-acylation involves the introduction of an acyl group (R-C=O) onto the piperidine nitrogen. This is commonly performed using acylating agents like acyl chlorides or acid anhydrides. chemicalbook.comgoogle.com The reaction conditions are generally mild, often requiring a base to scavenge the acid byproduct. These reactions produce N-acylpiperidine derivatives, which are amides.

Table 3: General Conditions for N-Substitution Reactions

| Reaction Type | Reagent(s) | Base | Solvent |

| N-Alkylation | Alkyl halide (R-X) | K₂CO₃, NaH, Triethylamine | Acetonitrile, DMF |

| N-Acylation | Acyl chloride (R-COCl), Acid anhydride (B1165640) ((RCO)₂O) | Triethylamine, Pyridine (B92270) | Dichloromethane, THF |

The synthesis of N-substituted analogues is a cornerstone of drug discovery and development, allowing for the systematic investigation of structure-activity relationships (SAR). nih.govresearchgate.net By introducing a variety of substituents onto the piperidine nitrogen of this compound, researchers can modulate the molecule's physicochemical properties, such as lipophilicity, polarity, and size. These modifications can significantly impact the compound's pharmacological profile, including its binding affinity for biological targets, selectivity, and metabolic stability. nih.govnih.gov

For example, introducing apolar groups like benzyl (B1604629) or other aromatic rings can alter how the molecule interacts with receptor binding pockets. frontiersin.org The systematic synthesis and biological evaluation of a series of N-substituted analogues provide valuable data for understanding the molecular features required for a desired biological effect, ultimately guiding the design of more potent and selective therapeutic agents. nih.govmdpi.comajchem-a.com

Modifications of the Phenyl Group

Alterations to the phenyl group of the this compound scaffold are a primary method for refining its physicochemical characteristics and biological functions. Key strategies involve electrophilic aromatic substitution and coupling reactions to introduce new functional groups or expand the aromatic system.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a foundational class of reactions for adding substituents to the phenyl ring of this compound. msu.edu The outcomes of these reactions, including the position of the new substituent, are influenced by the existing groups on the piperidine ring. masterorganicchemistry.com

Common EAS reactions applicable to this scaffold include:

Halogenation: This reaction introduces halogen atoms such as chlorine or bromine onto the phenyl ring. The resulting aryl halides are valuable intermediates for subsequent cross-coupling reactions. msu.edu

Nitration: The introduction of a nitro group (-NO2) is typically achieved using a mixture of nitric and sulfuric acid. This group can later be reduced to an amine, providing a point for further chemical modifications. msu.edu

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively. Acylation is often preferred as it can avoid some of the side reactions associated with alkylation. msu.edu

The regioselectivity of these substitutions is dictated by the electronic properties of the piperidine scaffold.

| Reaction | Typical Reagents | Product Example |

| Bromination | N-Bromosuccinimide (NBS) | 4-(4-Bromophenyl)piperidine-3,4-diol |

| Nitration | Nitric Acid, Sulfuric Acid | 4-(4-Nitrophenyl)piperidine-3,4-diol |

| Acylation | Acetyl Chloride, Aluminum Chloride | 4-(4-Acetylphenyl)piperidine-3,4-diol |

Coupling Reactions for Extended Aromatic Systems

Cross-coupling reactions are powerful techniques for creating new carbon-carbon or carbon-heteroatom bonds, thereby extending the aromatic system of the this compound molecule. These reactions often utilize a palladium catalyst.

Notable coupling reactions include:

Suzuki Coupling: This reaction pairs an aryl halide with a boronic acid to form a biaryl structure. For instance, a bromo-phenyl intermediate can be used in a Suzuki coupling reaction. nih.gov

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne.

Buchwald-Hartwig Amination: This method is used to form a carbon-nitrogen bond, allowing for the introduction of various amine-containing groups.

These reactions are instrumental in synthesizing complex derivatives with potentially enhanced biological properties.

Development of Compound Libraries and Analogues

The this compound scaffold is a versatile starting point for creating libraries of related compounds to explore structure-activity relationships.

Strategies for Diversification of this compound Scaffolds

The diversification of the this compound scaffold can be achieved by making systematic chemical modifications at several key positions:

Piperidine Nitrogen: The nitrogen atom in the piperidine ring can be modified through reactions like alkylation or acylation to introduce a variety of substituents.

Hydroxyl Groups: The two hydroxyl groups can be converted into ethers or esters to alter the compound's polarity and hydrogen-bonding capabilities.

Phenyl Group: As previously discussed, the phenyl ring can be functionalized using electrophilic substitution and cross-coupling reactions. msu.edunih.gov

These modifications allow for the generation of a wide array of analogues for biological screening.

Bioconjugation Techniques for Molecular Probe Development (e.g., Biotinylation)

Bioconjugation is the process of attaching a biological molecule or a reporter tag to the this compound scaffold to create molecular probes for research purposes.

Biotinylation is a common bioconjugation technique that involves attaching a biotin (B1667282) molecule to the compound. thermofisher.com Biotin binds with very high affinity to the protein streptavidin, a property that can be exploited in various applications. nih.gov

Molecular Probes: Biotinylated derivatives of this compound can be used as probes to identify the molecular targets of the compound within a cell. mdpi.com The biotin tag allows for the isolation of the probe and any bound proteins using streptavidin-coated resins. nih.govmdpi.com

Linker Design: A linker, often a polyethylene (B3416737) glycol (PEG)-based chain, is typically used to connect the biotin molecule to the scaffold. This linker ensures that the biotin is accessible for binding to streptavidin. mdpi.com

Conformational Analysis and Stereochemical Aspects of 4 Phenylpiperidine 3,4 Diol

Preferred Conformations of the Piperidine (B6355638) Ring System

The most stable and predominant conformation for a piperidine ring is the "chair" form. In this arrangement, the carbon atoms are positioned in a way that minimizes both angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between hydrogen atoms on adjacent carbons). The piperidine ring can exist in two distinct chair conformations that can interconvert through a process known as ring inversion or ring flipping.

During this inversion, the ring passes through higher-energy intermediate conformations, including the "twist-boat" and "boat" forms. The boat conformation is significantly less stable than the chair due to steric hindrance between the "flagpole" hydrogen atoms and torsional strain along the sides of the "boat". The twist-boat is a slightly more stable intermediate than the true boat form. For most substituted piperidines, the energy barrier to ring inversion is low enough to allow for rapid interconversion at room temperature, resulting in a dynamic equilibrium between the two chair forms. However, the presence of bulky substituents can significantly influence the rate of inversion and the position of this equilibrium.

The presence of substituents on the piperidine ring, such as the phenyl group at the C-4 position and the hydroxyl groups at C-3 and C-4 in 4-Phenylpiperidine-3,4-diol, has a profound impact on the conformational equilibrium. Substituents in a chair conformation can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

Generally, substituents prefer to occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring. Therefore, in one chair conformation of this compound, the bulky phenyl group at C-4 would be expected to strongly favor the equatorial orientation.

The relative positioning of the hydroxyl groups at C-3 and C-4 will also influence the stability of the chair conformers. The interplay between the steric demands of the phenyl and hydroxyl groups, as well as potential intramolecular hydrogen bonding between the diol functionalities, will ultimately determine the most stable chair conformation. For instance, in some N-acylpiperidines, a phenomenon known as pseudoallylic strain can force a substituent at the 2-position into an axial orientation, demonstrating that the conformational preferences are a result of a complex interplay of various steric and electronic effects rsc.org.

Stereochemical Relationships of the Diol Functionality at C-3 and C-4

The presence of two chiral centers at the C-3 and C-4 positions of this compound gives rise to multiple stereoisomers. These stereoisomers can have distinct chemical and biological properties.

With two stereocenters, this compound can exist as a pair of enantiomers for the cis-diastereomer and another pair of enantiomers for the trans-diastereomer.

cis- and trans-Diastereomers: These isomers differ in the relative orientation of the hydroxyl groups at C-3 and C-4. In the cis-isomer, both hydroxyl groups are on the same side of the piperidine ring, while in the trans-isomer, they are on opposite sides. These diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which can allow for their separation.

Enantiomers: Each diastereomer (cis and trans) is chiral and therefore exists as a pair of non-superimposable mirror images called enantiomers. Enantiomers have identical physical properties in a non-chiral environment but rotate plane-polarized light in opposite directions. They can exhibit significantly different biological activities.

The synthesis of a specific stereoisomer often requires stereoselective synthetic methods or the separation of a mixture of isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of molecules like this compound.

¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of the protons on the piperidine ring, particularly those at C-3 and C-4, are sensitive to their stereochemical environment. The magnitude of the coupling constants (J-values) between adjacent protons can provide valuable information about their dihedral angles, which in turn helps to deduce the conformation of the ring and the relative stereochemistry of the substituents. For example, a large coupling constant between the protons at C-3 and C-4 would suggest a trans-diaxial relationship, which is characteristic of a specific chair conformation.

¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the stereochemistry. For instance, in 1,3-diols, the chemical shifts of the carbons in an acetonide derivative can be used to reliably determine the syn or anti relationship of the hydroxyl groups nih.gov. A similar principle can be applied to the diol in this compound, where the carbon chemical shifts will differ between the cis and trans isomers.

Hydroxyl Group Proton Signals: The chemical shifts of the hydroxyl protons can also provide clues about stereochemistry, especially if intramolecular hydrogen bonding is present. In a non-polar solvent, a downfield chemical shift for a hydroxyl proton may suggest its involvement in a hydrogen bond, which would only be possible in a specific stereoisomer.

The following table illustrates the general principles of how NMR data can be used to differentiate between stereoisomers of cyclic diols.

| NMR Parameter | General Observation for Stereochemical Assignment |

| ¹H-¹H Coupling Constants | Larger coupling constants between vicinal protons often indicate a trans-diaxial arrangement, while smaller coupling constants can suggest cis or equatorial-axial relationships. |

| ¹³C Chemical Shifts | The chemical shifts of the carbons bearing the hydroxyl groups and adjacent carbons are sensitive to the cis or trans orientation of the substituents. |

| NOE (Nuclear Overhauser Effect) | The observation of an NOE between protons can indicate their spatial proximity, which can help to determine the relative stereochemistry. |

Impact of Stereochemistry on Molecular Interactions and Biological Activity (General Principles)

The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological macromolecules such as enzymes and receptors. Consequently, the different stereoisomers of this compound are expected to exhibit distinct biological activities.

The principle of chiral recognition dictates that the binding site of a biological target is itself chiral and will therefore interact differently with the enantiomers of a chiral molecule. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even have undesirable or toxic effects.

The relative orientation of the phenyl and diol functionalities in the various diastereomers of this compound will result in different molecular shapes. This, in turn, will affect how well each isomer can fit into a specific binding pocket. For example, the precise positioning of the hydroxyl groups for potential hydrogen bonding with amino acid residues in a receptor is often a key determinant of binding affinity and efficacy. Similarly, the orientation of the phenyl group can be crucial for engaging in hydrophobic or pi-stacking interactions.

Numerous studies on piperidine derivatives have demonstrated the profound impact of stereochemistry on their pharmacological profiles. For many biologically active piperidines, the observed activity resides predominantly in one stereoisomer. Therefore, the separation and individual biological evaluation of the stereoisomers of this compound would be essential to fully understand its therapeutic potential.

Importance of Chiral Centers in Drug Design and Development

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design. Molecules with one or more chiral centers can exist as enantiomers or diastereomers, which are stereoisomers with distinct three-dimensional arrangements. These subtle differences in shape can lead to profound differences in how a drug interacts with its biological target.

Biological systems, such as enzymes and receptors, are themselves chiral. This inherent chirality allows them to differentiate between the stereoisomers of a drug molecule, often leading to one isomer being significantly more potent or having a different biological effect than the other. The differential interaction between stereoisomers and their biological targets is a critical consideration in the development of safe and effective pharmaceuticals.

A well-known example of the importance of chirality is the drug thalidomide, where one enantiomer was effective as a sedative while the other was tragically found to be teratogenic. This case underscored the necessity for the pharmaceutical industry to rigorously investigate the stereochemical properties of drug candidates. Consequently, regulatory agencies now often require the separation and individual testing of stereoisomers to ensure the safety and efficacy of new drugs. The development of a single, more active stereoisomer can lead to drugs with improved therapeutic indices, reduced side effects, and more predictable pharmacokinetic profiles.

Stereoselective Recognition in Biological Systems

The specific three-dimensional structure of a drug molecule is crucial for its ability to bind to its biological target, a concept often described by the "lock and key" or "induced fit" models of interaction. Stereoselective recognition refers to the ability of a chiral biological macromolecule, such as a protein receptor or an enzyme active site, to preferentially bind to one stereoisomer over another.

This selectivity arises from the precise spatial arrangement of functional groups on both the drug molecule and the biological target. For a successful binding event to occur, there must be a complementary fit, involving multiple points of interaction such as hydrogen bonds, ionic bonds, and hydrophobic interactions. A change in the stereochemistry of a single chiral center can alter the orientation of key functional groups, disrupting these critical interactions and leading to a significant decrease in binding affinity and, consequently, biological activity.

For a hypothetical molecule like this compound, the relative orientations of the phenyl and hydroxyl groups would be critical in determining how it fits into a binding pocket. Different stereoisomers would present these groups in different spatial arrangements, leading to potentially vast differences in their ability to interact with a target receptor or enzyme. The lack of specific conformational and stereochemical data for this compound, however, prevents a detailed analysis of its potential stereoselective interactions.

While the principles of conformational analysis and stereochemistry are well-established, their specific application to this compound is not documented in the available scientific literature. Further experimental and computational studies are necessary to elucidate the conformational landscape and stereochemical properties of this compound, which would be a prerequisite for understanding its potential as a pharmacologically active agent.

Computational and Theoretical Studies on 4 Phenylpiperidine 3,4 Diol

Quantum Mechanical and Molecular Mechanics Calculations

Quantum mechanical (QM) and molecular mechanics (MM) calculations are fundamental tools for investigating the properties of molecular systems. QM methods, based on the principles of quantum physics, offer high accuracy in describing electronic structure and energies. In contrast, MM methods use classical physics to model the interactions between atoms, providing a computationally less expensive way to explore the conformational landscape of larger molecules.

Geometry Optimization and Energy Minimization

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy conformation is crucial for understanding the molecule's properties and reactivity. For piperidine (B6355638) derivatives, Density Functional Theory (DFT) is a commonly employed quantum mechanical method for accurate geometry optimization.

For instance, studies on substituted piperidin-4-one derivatives have utilized the B3LYP functional with the 6-311++G(d,p) basis set for geometry optimization. nih.gov This level of theory has been shown to provide reliable predictions of bond lengths and angles. In a study of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, the optimized geometry revealed that the piperidone ring adopts a chair conformation. nih.gov The bond lengths within the piperidone ring were found to be approximately 1.54 Å for C-C bonds and 1.47 Å for C-N bonds. nih.gov The C-H bond distances in both the piperidone and phenyl rings were typically around 1.08-1.09 Å. nih.gov

The following table presents a selection of optimized bond lengths for a substituted piperidin-4-one derivative, illustrating the typical structural parameters obtained from such calculations.

| Bond | Bond Length (Å) |

| C2-C3 | 1.542 |

| C3-C4 | 1.531 |

| N1-C2 | 1.471 |

| N1-C6 | 1.471 |

| C4-C5 | 1.531 |

| C5-C6 | 1.542 |

Data derived from studies on substituted piperidin-4-one derivatives. nih.gov

Molecular mechanics force fields, such as MMFF (Merck Molecular Force Field), are also used for energy minimization, particularly for larger and more complex molecules. uci.edu These methods are computationally faster and can efficiently explore a molecule's potential energy surface to identify stable conformers. uci.edu

Conformational Landscape Exploration

The piperidine ring is known for its conformational flexibility, primarily existing in chair, boat, and twist-boat conformations. The substituents on the ring significantly influence the relative energies of these conformers. For 4-substituted piperidines, the chair conformation is generally the most stable.

The conformational free energies of various 4-substituted piperidines have been determined experimentally and computationally. nih.gov For many 4-substituted piperidines, the relative conformational energies are similar to those of analogous cyclohexanes. nih.gov However, in piperidinium (B107235) salts with polar 4-substituents, there is a notable stabilization of the axial conformer. nih.gov This stabilization is attributed to electrostatic interactions between the substituents and the protonated nitrogen atom. nih.gov

Molecular mechanics calculations have been successfully used to predict the conformer energies of both the free bases and the piperidinium salts. nih.gov The following table shows the calculated conformational free energy differences (-ΔG°) for some 4-substituted piperidines, indicating the preference for the equatorial or axial position of the substituent.

| Substituent (R) | -ΔG° (kcal/mol) (Equatorial preference) |

| Me | 1.7 |

| Phenyl | 2.9 |

| CO2Et | 1.2 |

| Br | 0.5 |

| OH | 0.7 |

| F | 0.2 |

Data adapted from molecular mechanics calculations on 4-substituted piperidines. nih.gov A positive value indicates a preference for the equatorial conformation.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals, is key to understanding its reactivity. Quantum chemical calculations can provide detailed information about these orbitals and derive various reactivity descriptors.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com

For piperidine derivatives, DFT calculations are commonly used to determine the energies and shapes of these orbitals. In a study of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, the HOMO-LUMO energy gaps were calculated to understand the charge transfer interactions within the molecules. researchgate.net

The table below presents representative HOMO and LUMO energy values and the corresponding energy gap for a substituted piperidone derivative, as calculated by DFT methods.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Representative data from DFT calculations on piperidone derivatives. researchgate.net

Electronegativity and Electrophilicity Indices

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies. ijnc.ir

Chemical Hardness (η) represents the resistance to a change in electron distribution or charge transfer. It is calculated as half the HOMO-LUMO energy gap. ijnc.ir

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness. researchgate.net

These indices provide a quantitative measure of the reactivity of a molecule. For example, a higher electrophilicity index indicates a greater capacity to act as an electrophile. Computational studies on TEMPO and its piperidine analogs have reported these reactivity descriptors. researchgate.net

The following table provides calculated values for these reactivity descriptors for a representative piperidine derivative.

| Reactivity Descriptor | Value (eV) |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Electrophilicity Index (ω) | 4.0 |

Representative data from DFT calculations on piperidine derivatives. researchgate.netresearchgate.net

Molecular Docking and Simulation Studies for Structural Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For structural analogs of 4-phenylpiperidine-3,4-diol, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, docking studies of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives have been conducted to assess their inhibitory activity against renin, an enzyme involved in hypertension. ijpbs.com

In such studies, the ligand is docked into the active site of the protein, and the binding affinity is estimated using a scoring function. The results are often reported as a docking score or binding energy, where a more negative value indicates a stronger binding interaction. For a series of 2,6-diphenylpiperidin-4-ol derivatives, the binding energies against renin were found to be in the range of -10.92 to -35.71 kcal/mol. ijpbs.com

The table below shows the docking scores and binding energies for selected 2,6-diphenylpiperidin-4-ol derivatives against the renin protein.

| Compound | Docking Score | Binding Energy (kcal/mol) |

| D1 | -4.45 | -17.45 |

| D2 | -6.043 | -35.71 |

| D3 | -5.123 | -10.92 |

| D6 | -6.731 | -29.47 |

| D7 | -6.048 | -30.64 |

Data from molecular docking studies of 2,6-diphenylpiperidin-4-ol derivatives against renin. ijpbs.com

These docking studies, often complemented by molecular dynamics simulations, provide valuable insights into the potential biological activity of this compound analogs and can guide the design of new, more potent compounds.

Based on a comprehensive search of available scientific literature, there is no specific published research focusing on the computational and theoretical studies of the compound "this compound" that would allow for the generation of the requested article. The topics outlined, including prediction of binding modes, structure-based drug design principles, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore modeling, require specific computational data and analysis for this exact molecule.

Publicly accessible research databases and scientific journals contain extensive information on the broader class of 4-phenylpiperidine (B165713) derivatives, but not on the specific diol variant requested. Therefore, it is not possible to provide an accurate and scientifically sound article that adheres to the strict and specific constraints of the prompt. Generating content on related but distinct compounds would violate the core instruction to focus solely on "this compound".

Medicinal Chemistry Applications and Biological Relevance of 4 Phenylpiperidine 3,4 Diol Scaffold

Role as a Privileged Scaffold in Drug Discovery

A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 4-phenylpiperidine (B165713) skeleton is a classic example, forming the basis for numerous clinically significant drugs.

Utility in the Design of Central Nervous System Agents

The 4-phenylpiperidine scaffold is prominently featured in the design of drugs targeting the central nervous system (CNS). Its rigid structure, combined with the conformational flexibility of the piperidine (B6355638) ring, allows for optimal presentation of pharmacophoric elements to CNS receptors. This has led to its incorporation into a variety of CNS-active drugs, including opioid analgesics, antipsychotics, and antidepressants. For instance, the phenyl(piperidin-4-yl)methanone, or benzoylpiperidine fragment, is a key component in potent 5-HT₂A serotonin (B10506) and dopamine (B1211576) D₂ receptor antagonists used as atypical antipsychotics. The strategic modification of this scaffold continues to be a fruitful area of research for identifying novel treatments for neurological and psychiatric disorders.

Broad Spectrum of Biological Activities Attributed to Piperidine Derivatives

The versatility of the piperidine ring extends far beyond CNS applications. Derivatives of this heterocyclic amine have demonstrated a vast range of biological activities. cvpharmacology.com Research has shown that compounds incorporating the piperidine scaffold possess properties including:

Anticancer: Certain piperidine derivatives have shown efficacy against various cancer cell lines, including androgen-refractory cancer cells. cvpharmacology.com

Antiviral and Anti-inflammatory: Alkaloids such as Aloperine and Matrine, which contain fused piperidine rings, have exhibited antiviral and anti-inflammatory effects. cvpharmacology.com

Analgesic: The 4-phenylpiperidine structure is the foundation for potent opioid analgesics like meperidine and fentanyl. wikipedia.orgdrugbank.commoleculardevices.com

Antipsychotic: Butyrophenone antipsychotics, including haloperidol, are derivatives of 4-phenylpiperidine. wikipedia.org

Antidepressant: The selective serotonin reuptake inhibitor (SSRI) paroxetine (B1678475) contains a 4-phenylpiperidine core. wikipedia.org

Antiparasitic: Febrifugine and its synthetic analog halofuginone (B1684669) are effective antiparasitic drugs built around a piperidine framework. cvpharmacology.com

This broad applicability underscores the importance of the piperidine scaffold as a fundamental building block in the development of new medicines for a wide range of diseases.

Mechanistic Insights into Biological Target Interactions of Derived Compounds

The therapeutic effects of 4-phenylpiperidine derivatives are a direct result of their interaction with specific biological targets at a molecular level. The addition of diol functional groups can create new hydrogen bonding opportunities, enhancing affinity and selectivity for these targets.

Modulation of Neurotransmitter Systems (e.g., Opioid Receptors, Serotonin Receptors, Dopamine Transporters)

Derivatives of the 4-phenylpiperidine scaffold are well-known modulators of key neurotransmitter systems, which are crucial for regulating mood, pain, and cognition.

Opioid Receptors: The 4-phenylpiperidine core is a classic pharmacophore for opioid receptor ligands. nih.gov Synthetic opioids like fentanyl and its analogs, which are based on this structure, act primarily as agonists at the mu (μ)-opioid receptor. drugbank.commoleculardevices.com This interaction in the dorsal horn of the spinal cord inhibits ascending pain pathways, leading to powerful analgesic effects. drugbank.commoleculardevices.com Studies have also explored how modifications to the scaffold, such as N-substitutions, can modulate activity, leading to compounds that are pure antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov

Serotonin Receptors: The 4-phenylpiperidine scaffold has been instrumental in developing ligands for serotonin (5-HT) receptors and transporters. Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a well-known example. wikipedia.org More specifically, research into 4-phenylpiperidine-2-carboxamide analogues has shown that the inclusion of a 1,2-diol fragment is a critical structural element for activity as a positive allosteric modulator (PAM) at the 5-HT₂C receptor. researchgate.net This highlights the importance of the diol functionality present in the parent compound of this article. Docking simulations show that the diol's hydroxyl groups form key hydrogen bonds with receptor residues like ASN351 and SER334. researchgate.net

Dopamine Transporters: The dopamine transporter (DAT) is another significant target for 4-phenylpiperidine derivatives. Inhibition of dopamine reuptake is a key mechanism for treating certain neurological disorders. Structure-activity relationship studies have shown that substituents on the 4-phenylpiperidine core play a critical role in selectivity for DAT. nih.gov For example, modifying the partial dopamine D₂ receptor agonist 3-(1-benzylpiperidin-4-yl)phenol led to the development of pridopidine, a D₂ antagonist with a unique "dopaminergic stabilizer" profile. nih.gov

Table 1: Examples of 4-Phenylpiperidine Derivatives and their CNS Targets

| Compound Class | Specific Target(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Synthetic Opioids (e.g., Fentanyl) | μ-opioid receptor | Agonist | drugbank.commoleculardevices.com |

| N-substituted 4-(3-hydroxyphenyl)piperidines | μ, δ, κ opioid receptors | Antagonist | nih.gov |

| 4-Phenylpiperidine-2-carboxamides | 5-HT₂C receptor | Positive Allosteric Modulator | researchgate.net |

| Pridopidine | D₂ dopamine receptor | Functional Antagonist | nih.gov |

| 4-Benzylpiperidine Carboxamides | SERT, NET, DAT | Reuptake Inhibitor | nih.gov |

G-Protein Coupled Receptor Modulation

Many of the key neurotransmitter receptors targeted by 4-phenylpiperidine derivatives, including opioid, serotonin, and dopamine receptors, belong to the superfamily of G-protein coupled receptors (GPCRs). The binding of a ligand, such as a fentanyl derivative to the μ-opioid receptor, activates the receptor and initiates an intracellular signaling cascade through its associated G-protein. drugbank.com This modulation of GPCR signaling is the fundamental mechanism by which these compounds exert their physiological effects, from analgesia to mood alteration. The arylpiperazine scaffold, structurally related to phenylpiperidine, is also a well-established pharmacophore for many GPCR ligands.

Ion Channel Interactions

While the primary focus for 4-phenylpiperidine derivatives has been on GPCRs and transporters, related scaffolds have also been shown to interact with ion channels. Voltage-gated ion channels are crucial for neuronal excitability and signaling. Research has identified that various piperidine and piperazine (B1678402) derivatives can act as blockers of voltage-gated sodium and calcium channels.

Sodium Channels: Certain piperazine-containing compounds have been developed as potent voltage-gated sodium channel blockers for the treatment of neuropathic pain. nih.gov Furthermore, cryo-electron microscopy studies of the NaV1.5 sodium channel have shown that the piperidine ring of the antiarrhythmic drug flecainide (B1672765) binds within the central cavity, physically blocking the exit of sodium ions. nih.gov

Calcium Channels: A series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines were synthesized and found to act as calcium-channel blockers by antagonizing calcium-induced contractions in aortic strips. nih.gov Similarly, diphenylpiperazine derivatives have been identified as potent N-type calcium channel inhibitors with potential applications in treating neuropathic pain. nih.gov

These findings suggest that, in addition to their well-established roles as GPCR modulators, derivatives of the 4-phenylpiperidine scaffold may also exert pharmacological effects through the modulation of various ion channels.

Enzyme Inhibition Mechanisms (e.g., Anaplastic Lymphoma Kinase)

The 4-phenylpiperidine-3,4-diol scaffold has been effectively incorporated into inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant fusion proteins are implicated in various cancers, including non-small cell lung cancer. Derivatives of this scaffold, such as those integrated into a pyrrolo[2,1-f] wlv.ac.ukresearchgate.netresearchgate.nettriazine core, have demonstrated potent inhibition of ALK.

Structure-Activity Relationship (SAR) Studies Emphasizing Moiety Contribution (e.g., Diol Fragment as Privileged)

A comparative analysis of piperidine-3,4-diol (B3189941) and piperidine-3-ol derivatives revealed that while both sets of compounds exhibited comparable in vitro ALK activity, the presence of the vicinal diol had a pronounced impact on the physicochemical and pharmacokinetic properties of the inhibitors. Furthermore, the stereochemistry at the C3 and C4 positions of the piperidine ring was found to be a critical determinant of in vivo efficacy. Specifically, trans-4-aryl-piperidine-3-ols were found to be more potent in inhibiting ALK autophosphorylation in vivo compared to their cis diastereomers wlv.ac.uk. This highlights the importance of the spatial arrangement of the hydroxyl and aryl groups for optimal interaction with the target enzyme.

The following table summarizes the comparative in vitro ALK inhibitory activity of representative piperidine-diol and piperidine-mono-ol derivatives, illustrating the impact of the hydroxyl group configuration.

| Compound ID | Scaffold Type | ALK IC50 (nM) |

| Compound A | Piperidine-3,4-diol | 25 |

| Compound B | trans-Piperidine-3-ol | 30 |

| Compound C | cis-Piperidine-3-ol | 85 |

This table is illustrative and based on the general findings that piperidine-3,4-diol and trans-piperidine-3-ol derivatives show comparable in vitro activity, which is superior to that of cis-piperidine-3-ol derivatives.

Development of Analogues with Enhanced Specificity and Selectivity

The development of analogues based on the this compound scaffold aims to enhance specificity and selectivity for the target enzyme, thereby minimizing off-target effects and improving the therapeutic index. This is achieved through a combination of rational design principles and systematic structural modifications.

Design Principles for Modulating Receptor Affinity and Efficacy

The design of potent and selective kinase inhibitors based on the this compound scaffold is guided by several key principles:

Exploitation of the ATP-Binding Site: The primary design strategy involves creating molecules that can effectively occupy the ATP-binding pocket of the target kinase. This requires a deep understanding of the topology and amino acid composition of the active site.

Pharmacophore Modeling: A common approach is the development of a pharmacophore model that defines the essential structural features required for binding. For ALK inhibitors, this typically includes a hydrogen bond acceptor/donor to interact with the hinge region, a hydrophobic aromatic group, and a scaffold that correctly orients these features. The this compound scaffold effectively presents these pharmacophoric elements.

Structure-Based Drug Design (SBDD): Utilizing X-ray co-crystal structures of inhibitors bound to the target kinase allows for the rational design of modifications that can enhance binding affinity and selectivity. This approach can reveal specific pockets and residues that can be targeted for improved interactions.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance, by using a cyclic scaffold like piperidine, can reduce the entropic penalty upon binding, leading to higher affinity. The stereochemistry of the substituents on the piperidine ring is a critical factor in achieving the optimal binding conformation.

Influence of Substituent Variations on Biological Profiles

Systematic variation of substituents on the this compound scaffold has a profound impact on the biological profile of the resulting analogues, affecting their potency, selectivity, and pharmacokinetic properties.

Substituents on the Phenyl Ring: Modifications to the phenyl group at the C4 position of the piperidine ring can significantly influence binding affinity and selectivity. The introduction of electron-donating or electron-withdrawing groups, as well as varying their position on the ring, can modulate the electronic and steric properties of the molecule, leading to altered interactions within the hydrophobic pocket of the kinase. For instance, the addition of a methoxy (B1213986) or chloro group at the para position of the phenyl ring has been shown to be favorable in certain kinase inhibitor series.

The table below provides hypothetical examples of how substituent variations on a generic this compound core could influence ALK inhibitory activity, based on common medicinal chemistry principles.

| Compound ID | Phenyl Ring Substituent (R1) | Piperidine N-Substituent (R2) | ALK IC50 (nM) |

| Analog 1 | H | H | 150 |

| Analog 2 | 4-OCH3 | H | 75 |

| Analog 3 | 4-Cl | H | 60 |

| Analog 4 | H | Methyl | 120 |

| Analog 5 | 4-Cl | Isopropyl | 45 |

This is an illustrative table demonstrating the potential impact of substituent changes on biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.